[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Catalog No.
S548194
CAS No.
810659-53-1
M.F
C24H21N3O6S2
M. Wt
511.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino...

CAS Number

810659-53-1

Product Name

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

IUPAC Name

[4-[(4,9-dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate

Molecular Formula

C24H21N3O6S2

Molecular Weight

511.6 g/mol

InChI

InChI=1S/C24H21N3O6S2/c1-32-24(31)26-17(11-12-34-2)22(30)33-14-9-7-13(8-10-14)25-23-27-18-19(28)15-5-3-4-6-16(15)20(29)21(18)35-23/h3-10,17H,11-12H2,1-2H3,(H,25,27)(H,26,31)

InChI Key

SFDSXIZFOOBDMC-UHFFFAOYSA-N

SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Solubility

Soluble in DMSO, not in water

Synonyms

2-methoxycarbonylamino-4-methylsulfanyl-butyric acid 4-(4,9-dihydro-naphtho(2,3-d)thiazol-2-ylamino)phenyl ester, YC137

Canonical SMILES

COC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Isomeric SMILES

COC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)NC2=NC3=C(S2)C(=O)C4=CC=CC=C4C3=O

Description

The exact mass of the compound [4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate is 511.08718 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bcl-2 Inhibitor

[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate, also known as YC-137, is a small molecule that acts as a selective inhibitor of a protein called Bcl-2. Bcl-2 is part of a family of proteins that regulate cell death (apoptosis) []. By inhibiting Bcl-2, YC-137 can trigger apoptosis in cancer cells, making it a potential therapeutic agent [].

Mechanism of Action

Bcl-2 normally prevents apoptosis by binding to and inhibiting other proteins that initiate cell death. YC-137 binds to the same pocket on Bcl-2 as these pro-apoptotic proteins, thereby displacing them and allowing them to induce cell death []. This mechanism is thought to be selective for cancer cells, as cancer cells often have higher levels of Bcl-2 compared to healthy cells [].

Potential for Cancer Treatment

Due to its ability to induce apoptosis in cancer cells, YC-137 has been investigated as a potential cancer treatment. Studies have shown that YC-137 can effectively kill a variety of cancer cell lines in vitro [, ]. However, more research is needed to determine the effectiveness and safety of YC-137 in humans.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5

Exact Mass

511.08718

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Nishi R, Yamauchi T, Negoro E, Takemura H, Ueda T. Combination of guanine arabinoside and Bcl-2 inhibitor YC137 overcomes the cytarabine resistance in HL-60 leukemia cell line. Cancer Sci. 2013 Jan 15. doi: 10.1111/cas.12103. [Epub ahead of print] PubMed PMID: 23320492.
2: Low SY, Tan BS, Choo HL, Tiong KH, Khoo AS, Leong CO. Suppression of BCL-2 synergizes cisplatin sensitivity in nasopharyngeal carcinoma cells. Cancer Lett. 2012 Jan 28;314(2):166-75. doi: 10.1016/j.canlet.2011.09.025. Epub 2011 Oct 8. PubMed PMID: 22033244.
3: Hanada M, Takasu H, Kitaura M. Acquired resistance to miriplatin in rat hepatoma AH109A/MP10 is associated with increased Bcl-2 expression, leading to defects in inducing apoptosis. Oncol Rep. 2010 Oct;24(4):1011-8. PubMed PMID: 20811683.
4: Crawford AC, Riggins RB, Shajahan AN, Zwart A, Clarke R. Co-inhibition of BCL-W and BCL2 restores antiestrogen sensitivity through BECN1 and promotes an autophagy-associated necrosis. PLoS One. 2010 Jan 6;5(1):e8604. doi: 10.1371/journal.pone.0008604. PubMed PMID: 20062536; PubMed Central PMCID: PMC2797635.
5: Wang M, Atayar C, Rosati S, Bosga-Bouwer A, Kluin P, Visser L. JNK is constitutively active in mantle cell lymphoma: cell cycle deregulation and polyploidy by JNK inhibitor SP600125. J Pathol. 2009 May;218(1):95-103. doi: 10.1002/path.2521. PubMed PMID: 19206150.
6: Real PJ, Cao Y, Wang R, Nikolovska-Coleska Z, Sanz-Ortiz J, Wang S, Fernandez-Luna JL. Breast cancer cells can evade apoptosis-mediated selective killing by a novel small molecule inhibitor of Bcl-2. Cancer Res. 2004 Nov 1;64(21):7947-53. PubMed PMID: 15520201.

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